Isoxazol-4-ylmethanamine oxalate

Muscarinic receptor pharmacology Structure-activity relationship (SAR) Medicinal chemistry

Isoxazol-4-ylmethanamine oxalate (CAS 1187927-50-9) is the oxalic acid salt of 4-(aminomethyl)isoxazole, a heterocyclic primary amine belonging to the isoxazole family. The compound features a five-membered isoxazole ring with adjacent oxygen and nitrogen atoms, bearing an aminomethyl substituent at the 4-position.

Molecular Formula C6H8N2O5
Molecular Weight 188.14 g/mol
CAS No. 1187927-50-9
Cat. No. B1401385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazol-4-ylmethanamine oxalate
CAS1187927-50-9
Molecular FormulaC6H8N2O5
Molecular Weight188.14 g/mol
Structural Identifiers
SMILESC1=C(C=NO1)CN.C(=O)(C(=O)O)O
InChIInChI=1S/C4H6N2O.C2H2O4/c5-1-4-2-6-7-3-4;3-1(4)2(5)6/h2-3H,1,5H2;(H,3,4)(H,5,6)
InChIKeyDTCNQHCIGAYABF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoxazol-4-ylmethanamine Oxalate (CAS 1187927-50-9): A 4-Aminomethyl Isoxazole Building Block for Medicinal Chemistry and Fragment-Based Drug Discovery


Isoxazol-4-ylmethanamine oxalate (CAS 1187927-50-9) is the oxalic acid salt of 4-(aminomethyl)isoxazole, a heterocyclic primary amine belonging to the isoxazole family. The compound features a five-membered isoxazole ring with adjacent oxygen and nitrogen atoms, bearing an aminomethyl substituent at the 4-position . With molecular formula C₆H₈N₂O₅ and molecular weight 188.14 g/mol, this off-white solid provides a reactive primary amine handle at the 4-position of the isoxazole core, making it a strategic building block for elaboration into bioactive molecules targeting neurological, anti-infective, and oncology pathways [1]. The oxalate salt form enhances crystallinity, thermal stability, and aqueous solubility compared to the free base (liquid at ambient temperature) , advantages that translate directly into improved handling, accurate weighing, and reproducibility in parallel synthesis and high-throughput screening workflows.

Why Generic Substitution Fails: Regioisomeric and Salt-Form Differentiation of Isoxazol-4-ylmethanamine Oxalate


Isoxazole aminomethyl building blocks exist as three distinct regioisomers with the aminomethyl group at the 3-, 4-, or 5-position of the isoxazole ring. These regioisomers are not interchangeable: the position of the aminomethyl substituent profoundly alters the electronic environment of the heterocycle, affecting pKa, lipophilicity (LogP), hydrogen-bonding geometry, and biological target engagement [1]. Direct head-to-head muscarinic receptor profiling demonstrated that 3-, 4-, and 5-aminomethyl isoxazoles exhibit quantitatively distinct pharmacological activity across M₁, M₂, and M₃ receptor subtypes [1]. Furthermore, the oxalate salt form (MW 188.14 g/mol, off-white solid, 2-8°C storage) offers clear handling and formulation advantages over the free base (MW 98.10 g/mol, liquid, density 1.148 g/cm³) and the hydrochloride salt (MW 134.56 g/mol) [2]. Substituting the oxalate salt with the free base or hydrochloride in a synthesis or assay protocol will alter molar equivalents, solubility behavior, and counterion compatibility, potentially compromising reaction yields, crystallization outcomes, and biological assay reproducibility .

Quantitative Differentiation Evidence for Isoxazol-4-ylmethanamine Oxalate vs. Regioisomeric and Salt-Form Alternatives


Regioisomeric Differentiation of Muscarinic Receptor Activity: 3-, 4-, and 5-Aminomethyl Isoxazoles Compared

The 4-aminomethyl isoxazole scaffold exhibits a muscarinic activity profile that is quantitatively distinct from both the 3- and 5-regioisomers. In a systematic study by Dannhardt et al. (1995), 3-, 4-, and 5-aminomethyl isoxazoles were assayed in parallel on isolated rabbit vas deferens (M₁ receptor subtype), isolated guinea-pig atrium (M₂ receptor subtype), and guinea-pig ileum (M₃ receptor subtype) [1]. While the paper reports that the isoxazole series is one to three orders of magnitude less potent than furane or oxadiazole congeners, the key finding for procurement decisions is that each regioisomer produces a distinct activity pattern across the three receptor subtypes, driven by differences in molecular point charges and charge distribution rather than conformational energies [1]. Researchers targeting specific muscarinic receptor subtype profiles must therefore select the correct regioisomer—the 4-aminomethyl isomer cannot be substituted with the 3- or 5-isomer without altering the pharmacological fingerprint of the resulting compound series.

Muscarinic receptor pharmacology Structure-activity relationship (SAR) Medicinal chemistry

Basicity (pKa) Differentiation Between Isoxazole Regioisomers: Impact on Protonation State at Physiological pH

The predicted pKa of the conjugate acid of the aminomethyl group differs substantially among the three isoxazole regioisomers, directly affecting the protonation state at physiological pH (7.4) and thus the compound's hydrogen-bonding capacity, solubility, and membrane permeability. The 4-aminomethyl isomer (isoxazol-4-ylmethanamine) has a predicted pKa of 8.20 ± 0.29, meaning approximately 86% of the amine is protonated at pH 7.4 . In contrast, the 3-aminomethyl isomer has a predicted pKa of 7.46 ± 0.29 (~53% protonated at pH 7.4) , and the 5-aminomethyl isomer has a predicted pKa of 7.93 ± 0.29 (~77% protonated) [1]. The 0.74 pKa unit difference between the 4- and 3-isomers translates to a ~5.5-fold difference in the ratio of protonated (cationic) to neutral species at pH 7.4, which is significant for target engagement where ionic interactions with carboxylate or phosphate groups in receptor binding pockets are critical.

Physicochemical property prediction Drug-likeness optimization Salt selection

Lipophilicity (LogP) Differentiation: The 4-Aminomethyl Regioisomer Shows Higher LogP Than the 5-Isomer

Lipophilicity, measured by the octanol-water partition coefficient (LogP), differs significantly among the aminomethyl isoxazole regioisomers. The 4-aminomethyl isomer (isoxazol-4-ylmethanamine) has a reported LogP of 1.63560 , which is approximately 0.80 log units higher than the 5-aminomethyl isomer (LogP = 0.83360) . The 3-aminomethyl isomer has a conflicting literature LogP: 1.63560 from one source [1] and XLogP3 = -0.7 from PubChem [2]. Accepting the higher values for both 3- and 4-isomers, the 5-isomer remains unambiguously the least lipophilic. A ΔLogP of +0.80 (4- vs. 5-isomer) corresponds to a ~6.3-fold higher partition into octanol, which in biological systems translates to greater membrane permeability, higher volume of distribution, and potentially enhanced blood-brain barrier penetration for CNS-targeted programs. Researchers optimizing CNS drug candidates may find the higher LogP 4-isomer advantageous for achieving target brain exposure.

Lipophilicity optimization Blood-brain barrier penetration Physicochemical property comparison

Oxalate Salt Form Advantage: Solid-State Handling vs. Liquid Free Base

The free base of isoxazol-4-ylmethanamine (CAS 173850-43-6) is a liquid at ambient temperature with a density of 1.148 g/cm³ and a boiling point of 206.994°C at 760 mmHg [1], presenting practical challenges for accurate weighing, automated liquid handling, and long-term storage stability. The oxalate salt (CAS 1187927-50-9) is an off-white solid requiring storage at 2-8°C , offering superior crystallinity and thermal stability . The hydrochloride salt (CAS 173850-71-0, MW 134.56) is also a solid , but the oxalate counterion provides distinct solubility and crystallization properties that may favor certain formulation and reaction conditions. The conversion from free base (MW 98.10) to oxalate salt (MW 188.14) represents a 91.8% increase in formula weight, which must be accounted for when calculating molar equivalents for synthesis or biological assay preparation.

Salt selection Solid-form screening Parallel synthesis

Purity and Quality Assurance Differentiation: ISO-Certified NLT 98% Oxalate Salt

Vendor-specified purity levels for isoxazol-4-ylmethanamine oxalate range from 95% to NLT 98%, with MolCore offering the highest certified purity of NLT 98% under an ISO-certified quality system suitable for global pharmaceutical R&D and quality control applications . Other vendors list purities at 95% , 95+% , or ≥97% . The NLT 98% specification from MolCore represents a meaningful purity advantage for critical applications: at the 95% purity level, a 1 mmol reaction could contain up to 0.05 mmol of unidentified impurities that may interfere with catalytic cycles, generate side products, or confound biological assay results. For fragment-based drug discovery or parallel library synthesis where reaction outcomes are highly sensitive to impurity profiles, the higher-purity ISO-certified material reduces the risk of failed or irreproducible experiments.

Quality control Vendor comparison ISO certification

Optimal Application Scenarios for Isoxazol-4-ylmethanamine Oxalate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Targeting Muscarinic Acetylcholine Receptor Subtypes

The 4-aminomethyl isoxazole scaffold provides a structurally compact, regiochemically defined fragment (MW 188.14 as oxalate salt) for fragment-based screening against muscarinic receptor subtypes. The head-to-head muscarinic activity comparison by Dannhardt et al. (1995) [1] demonstrates that the 4-regioisomer possesses a pharmacological fingerprint distinct from the 3- and 5-isomers across M₁, M₂, and M₃ receptor subtypes. Fragment libraries incorporating the 4-aminomethyl isoxazole core benefit from the higher pKa (8.20) of the 4-isomer, ensuring predominant protonation at physiological pH and enabling cation-π and salt-bridge interactions in the orthosteric binding pocket. The solid oxalate salt form facilitates accurate nanomolar-range dispensing for fragment soaking experiments, while the higher LogP (1.64) relative to the 5-isomer (0.83) may enhance passive membrane permeability, an advantage for cellular fragment screening assays.

Parallel Library Synthesis for CNS-Targeted Lead Optimization

Medicinal chemistry programs targeting CNS indications can exploit the 4-aminomethyl isoxazole oxalate as a diversification point for parallel amide coupling, reductive amination, or sulfonamide library synthesis. The primary amine handle at the 4-position provides a single, unambiguous reactive site, minimizing protecting group requirements and simplifying purification. The higher LogP of the 4-isomer (1.64 vs. 0.83 for the 5-isomer) [1] predicts greater blood-brain barrier permeability for the resulting compound library, a key consideration for CNS programs. The NLT 98% purity with ISO certification ensures that library members are not contaminated with regioisomeric impurities (from 3- or 5-aminomethyl starting materials) that could confound SAR interpretation. The solid oxalate salt form is compatible with automated solid-dispensing platforms commonly used in 96-well parallel synthesis formats.

Antiprotozoal Drug Discovery Leveraging 4-Aminomethyl Isoxazole Scaffolds

A 2021 study by the DOAJ consortium demonstrated that a series of 60 4-aminomethyl 5-aryl-3-substituted isoxazoles exhibited in vitro antiproliferative activity against Leishmania amazonensis and Trypanosoma cruzi, with thirteen compounds achieving a selectivity index greater than 10 [1]. The 4-aminomethyl substitution pattern is essential to this scaffold class; the corresponding 3- or 5-aminomethyl regioisomers would yield compounds with different geometries and electronic profiles at the critical 4-position vector. The isoxazol-4-ylmethanamine oxalate building block provides the precise 4-aminomethyl substitution required to construct this validated antiprotozoal chemotype. The oxalate salt's solid form and defined stoichiometry (1:1 amine:oxalic acid) facilitate accurate reaction setup for the cyclocondensation with β-enamino diketones used in the reported synthetic route [1].

Quality-Controlled Intermediate for GLP/GMP Preclinical Development

When a lead compound containing the 4-aminomethyl isoxazole substructure advances into preclinical development, the starting material quality becomes subject to increased regulatory scrutiny. The MolCore NLT 98% pure, ISO-certified isoxazol-4-ylmethanamine oxalate [1] provides a documented quality framework suitable for bridging from discovery to preclinical GLP studies. Compared to the 95% purity material commonly offered by other vendors , the NLT 98% specification reduces the impurity burden by at least 2.5-fold at the 1 mmol scale, minimizing the risk that process impurities from the building block propagate into the final API. The off-white solid form with defined 2-8°C storage conditions [2] supports stability monitoring programs and eliminates the variability associated with liquid free-base handling (density 1.148 g/cm³) , which can introduce dosing errors in kilogram-scale campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoxazol-4-ylmethanamine oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.